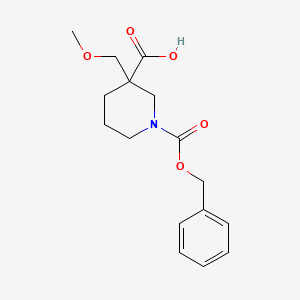
3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid, also known as MEM-3, is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. The compound is a derivative of piperidine and has a unique chemical structure that makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid is not fully understood, but it is thought to act on various molecular targets in the body. In neurology, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. In oncology, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. In immunology, this compound has been shown to modulate the activity of immune cells such as T-cells and macrophages.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal and cell studies. In neurology, this compound has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease. In oncology, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In immunology, this compound has been shown to modulate immune cell activity and reduce inflammation in animal models of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid in lab experiments is its unique chemical structure, which may make it a promising candidate for drug development. Another advantage is its potential therapeutic applications in various fields of medicine. However, one limitation of using this compound in lab experiments is the lack of knowledge about its mechanism of action, which may make it difficult to design experiments that target specific molecular pathways.
Zukünftige Richtungen
There are several future directions for research on 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid. In neurology, future studies could focus on the development of this compound as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, future studies could focus on the development of this compound as a potential anticancer agent. In immunology, future studies could focus on the development of this compound as a potential treatment for autoimmune diseases. Additionally, future studies could focus on further elucidating the mechanism of action of this compound and identifying its molecular targets in the body.
Conclusion:
In conclusion, this compound is a promising chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. The synthesis method of this compound involves several steps, and the compound has been studied for its potential therapeutic applications in various fields of medicine. The mechanism of action of this compound is not fully understood, but it is thought to act on various molecular targets in the body. This compound has been shown to have various biochemical and physiological effects, and there are several future directions for research on this compound.
Synthesemethoden
The synthesis of 3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid involves several steps, starting with the reaction of piperidine with paraformaldehyde to form 3-(methoxymethyl)piperidine. This intermediate is then reacted with benzyl chloroformate to form this compound. The final product is obtained through purification and isolation using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
3-(Methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and immunology. In neurology, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, this compound has been studied for its anticancer properties and may be useful in the development of new cancer treatments. In immunology, this compound has been shown to have immunomodulatory effects and may be useful in the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
3-(methoxymethyl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-21-12-16(14(18)19)8-5-9-17(11-16)15(20)22-10-13-6-3-2-4-7-13/h2-4,6-7H,5,8-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDZXEUATLHUCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

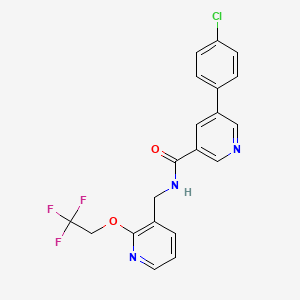
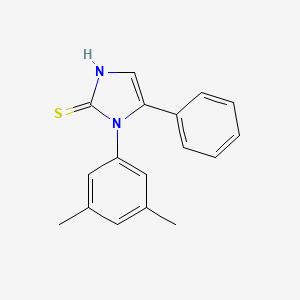
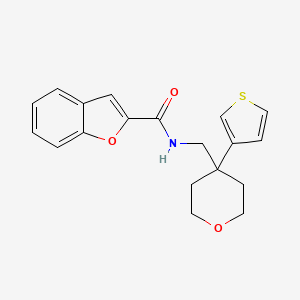
![2-(3,4-Dichlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2629192.png)

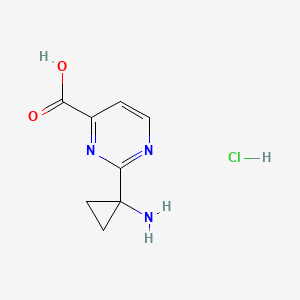


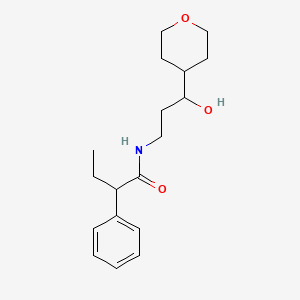
![6-(4-Ethoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2629200.png)
![(E)-7,7-dimethyl-2-((4-methylstyryl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2629205.png)
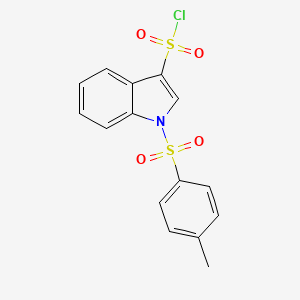
![5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2629207.png)
![1-(pyridin-2-ylthio)-3-(((1S,3S,4S)-3,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2629208.png)